molecular formula C8H13FN4 B13219236 N1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine

N1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine

Cat. No.: B13219236
M. Wt: 184.21 g/mol
InChI Key: BJCFZCWTQGJWSA-UHFFFAOYSA-N
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Description

N1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C8H13FN4. This compound is characterized by the presence of a fluorine atom and two methyl groups attached to a pyrimidine ring, which is further connected to an ethane-1,2-diamine moiety. It is used primarily in research settings for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine typically involves the reaction of 5-fluoro-2,6-dimethylpyrimidine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature. The progress of the reaction can be monitored using thin-layer chromatography (TLC) with an appropriate solvent system .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The fluorine atom and the pyrimidine ring play crucial roles in binding to these targets, which can include enzymes and receptors. The compound may modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C8H13FN4

Molecular Weight

184.21 g/mol

IUPAC Name

N'-(5-fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C8H13FN4/c1-5-7(9)8(11-4-3-10)13-6(2)12-5/h3-4,10H2,1-2H3,(H,11,12,13)

InChI Key

BJCFZCWTQGJWSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C)NCCN)F

Origin of Product

United States

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